5-(4-Nitrophenyl)-1H-Tetrazole

Overview

Description

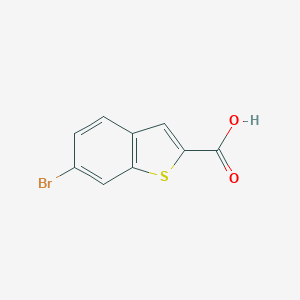

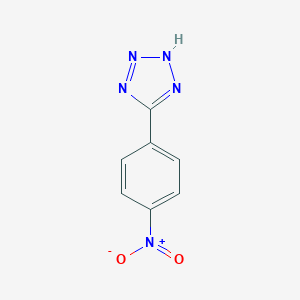

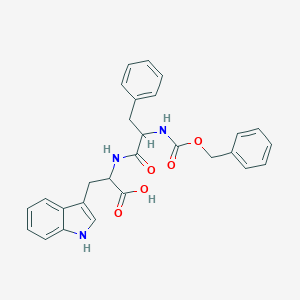

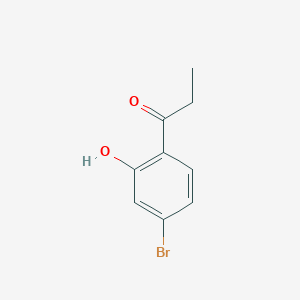

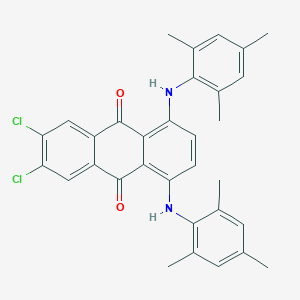

5-(4-Nitrophenyl)-1H-Tetrazole is a chemical compound that is a derivative of tetrazole. Tetrazoles are a class of five-membered heterocyclic compounds that contain four nitrogen atoms and one carbon atom . The 4-nitrophenyl group attached to the tetrazole ring could potentially enhance its reactivity and biological activity .

Synthesis Analysis

The synthesis of 5-(4-Nitrophenyl)-1H-Tetrazole and its derivatives can involve various methods. For instance, a regioselective cyclocondensation reaction of 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl/4-nitrophenyl)cyclohexanones with cyanothioacetamide has been reported . This reaction afforded the corresponding 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3- and -4-nitrophenyl)-5,6,7,8-tetrahydrosoquinoline-3(2H)-thiones in excellent yields .Molecular Structure Analysis

The molecular structure of 5-(4-Nitrophenyl)-1H-Tetrazole can be analyzed using various spectroscopic techniques such as FTIR, NMR, and single crystal X-ray diffraction study . The title compound crystallizes in the triclinic space group P 1 ¯ and exhibits inter-molecular hydrogen bonds of the type C–H…O and C–H…N .Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) in the presence of various reducing agents, such as NaBH4, hydrazine (N2H4), etc., is widely used to examine the activity of catalytic nanostructures in an aqueous environment . The reaction is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(4-Nitrophenyl)-1H-Tetrazole can be inferred from similar compounds. For instance, 5-(4-nitrophenyl)-2,4-pentadienal is described as a white to orange yellowish powder . The catalytic reduction of 4-NP in the presence of reducing agents by various nanostructured materials (NMs) has been selected as a model benchmark reaction to explore the catalytic activity, and the properties of active nanomaterials are directly connected with parameters of these model reduction reactions .Scientific Research Applications

Safety And Hazards

The safety data sheet for a similar compound, 5-(4-Nitrophenyl)furfural, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

The future directions for the research and development of 5-(4-Nitrophenyl)-1H-Tetrazole and its derivatives could involve further exploration of their synthesis methods, biological activities, and potential therapeutic applications. For instance, a study reported the synthesis, characterization, crystal structure, anticancer activity, and antioxidant properties of some new 5,6,7,8-tetrahydroisoquinolines bearing 3 (4)-nitrophenyl group . The results revealed high antioxidant activity for most of the tested compounds, suggesting potential future directions in the development of antioxidant drugs .

properties

IUPAC Name |

5-(4-nitrophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O2/c13-12(14)6-3-1-5(2-4-6)7-8-10-11-9-7/h1-4H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUOBAHGBPSRKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

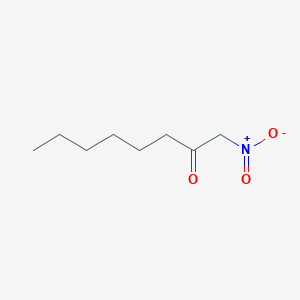

C1=CC(=CC=C1C2=NNN=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10301237 | |

| Record name | 5-(4-Nitrophenyl)-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Nitrophenyl)-1H-Tetrazole | |

CAS RN |

16687-60-8 | |

| Record name | 16687-60-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-Nitrophenyl)-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 5-(4-Nitrophenyl)-1H-tetrazole effective as an activator in oligonucleotide synthesis?

A1: 5-(4-Nitrophenyl)-1H-tetrazole acts as an efficient activator in the phosphoramidite method of oligonucleotide synthesis due to its acidity. Research has shown that its reaction rate with diisopropyl (diisopropylamido)phosphite (a common phosphoramidite reagent) is faster than 1H-tetrazole, likely due to its higher acidity. [] This faster reaction rate translates to higher coupling yields and shorter reaction times during oligonucleotide synthesis. [, ]

Q2: Is the solubility of 5-(4-Nitrophenyl)-1H-tetrazole a concern for oligonucleotide synthesis?

A2: While 5-(4-Nitrophenyl)-1H-tetrazole is only slightly soluble in acetonitrile, a common solvent for oligonucleotide synthesis, it exhibits greater solubility in tetrahydrofuran (THF), reaching concentrations up to 0.8 M. [] This solubility in THF offers flexibility in choosing reaction conditions for oligonucleotide synthesis.

Q3: Are there any structural characterizations available for 5-(4-Nitrophenyl)-1H-tetrazole?

A3: Yes, 5-(4-Nitrophenyl)-1H-tetrazole has a molecular formula of C7H5N5O2 and a molecular weight of 191.15 g/mol. [] Its melting point is reported to be between 225-226 °C. [] Further spectroscopic data might be available in the literature but were not detailed in the provided research papers.

Q4: What are the safety considerations when working with 5-(4-Nitrophenyl)-1H-tetrazole?

A4: 5-(4-Nitrophenyl)-1H-tetrazole should be handled with caution as it can be an irritant to the eyes, respiratory system, and skin. [] Additionally, like many tetrazole compounds, it may be explosive when exposed to strong heat or metal salts. [] Appropriate personal protective equipment and safe handling procedures should be employed during its use.

Q5: Beyond oligonucleotide synthesis, are there other applications for 5-(4-Nitrophenyl)-1H-tetrazole?

A5: While its use as an activator in oligonucleotide synthesis is well documented, the provided research papers primarily focus on this application. Exploration of its potential in other fields like materials science or catalysis would require further investigation.

Q6: Can you tell me more about the synthesis of 2′-O-methyloligoribonucleotides using 5-(4-Nitrophenyl)-1H-tetrazole?

A6: Researchers have successfully synthesized 2′-O-methyloligoribonucleotides with high coupling yields (over 99%) using 5-(4-Nitrophenyl)-1H-tetrazole as an activator. [, ] These modified oligonucleotides demonstrate resistance to degradation by both RNA and DNA-specific nucleases, making them valuable tools for studying RNA biochemistry. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2S)-3,6-dioxopiperazin-2-yl]propanoic Acid](/img/structure/B102853.png)